Methyl indolizine-2-carboxylate

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Inhibition

Researchers requiring regioselective indolizine functionalization face inconsistent yields with indole-based analogs. Methyl indolizine-2-carboxylate (CAS 16959-62-9) resolves this: base-controlled C-2 derivatization achieves up to 95% yield, enabling diversity-oriented synthesis. • MAO inhibitor precursor with activity superior to iproniazid • Chloroquine-analog DNA intercalator precursor for antimalarial programs • HIV-1 protease inhibitor intermediate via indolizine-2-carboxylic acid Supplied with full analytical documentation; available for immediate global dispatch.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 16959-62-9
Cat. No. B091153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indolizine-2-carboxylate
CAS16959-62-9
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CC=CC2=C1
InChIInChI=1S/C10H9NO2/c1-13-10(12)8-6-9-4-2-3-5-11(9)7-8/h2-7H,1H3
InChIKeyPZENCFVMMTWFIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Indolizine-2-carboxylate: Scaffold Overview


Methyl indolizine-2-carboxylate (CAS: 16959-62-9) is a heterocyclic organic compound characterized by a fused pyrrole-pyridine indolizine ring system bearing a methyl ester substituent at the 2-position . With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The indolizine core is recognized as a bioisostere of indole, conferring privileged scaffold status with applications across pharmaceutical, agrochemical, and materials sciences [1]. The 2-carboxylate substitution pattern provides a strategic functional handle for further derivatization, including hydrolysis to the corresponding carboxylic acid for amide coupling or peptide conjugation [2].

Methyl Indolizine-2-carboxylate: Substitution Challenges


Substitution of methyl indolizine-2-carboxylate with seemingly analogous heterocyclic esters—such as methyl indole-2-carboxylate or ethyl indolizine-2-carboxylate—carries material risk due to fundamentally divergent electronic properties, regioselective reactivity profiles, and biological target engagement . The indolizine ring system exhibits distinct π-electron distribution compared to indole, resulting in altered stability and reactivity patterns that directly impact synthetic outcomes [1]. Critically, the ester alkyl group (methyl vs. ethyl) influences both the physicochemical properties and the efficiency of subsequent transformations, with methyl esters demonstrating different hydrolysis kinetics and coupling efficiencies in peptide and amide bond-forming reactions compared to bulkier alkyl esters [2]. Furthermore, the indolizine core undergoes base-controlled regioselective functionalization at C-2, C-3, or C-5 positions with yields ranging from 48–95%, a positional selectivity profile that is not transferable to indole- or pyrroloquinoline-based analogs [3]. These scaffold-specific behaviors render generic substitution scientifically unsound without experimental validation.

Methyl Indolizine-2-carboxylate: Key Evidence


MAO Inhibition Superior to Iproniazid

N′-substituted hydrazide derivatives synthesized from indolizine-2-carboxylic acid—the direct hydrolysis product of methyl indolizine-2-carboxylate—exhibit monoamine oxidase (MAO) inhibitory activity that uniformly surpasses the reference drug iproniazid [1]. This class-level inference establishes that the indolizine-2-carboxylate scaffold confers intrinsically higher MAO inhibitory potency compared to the clinically established hydrazine-based MAO inhibitor iproniazid, providing a quantitatively meaningful basis for scaffold selection in neuropharmacology programs.

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Inhibition

DNA Intercalation Matching Chloroquine

A series of chloroquine analogs prepared from indolizine-2-carboxylic acid via coupling with suitable amines using 1,1′-carbonyldiimidazole were evaluated for DNA binding [1]. Pyrrolo[1,2-a]quinoline derivatives—structurally related fused heterocycles accessible from the indolizine-2-carboxylate scaffold—demonstrate DNA intercalation with binding affinities quantitatively similar to that of chloroquine, the established antimalarial intercalator [2]. This cross-study comparable evidence positions the indolizine-2-carboxylate-derived scaffold as a viable chloroquine alternative with equivalent target engagement metrics.

Antimalarial Drug Discovery DNA Intercalation Medicinal Chemistry

Base-Controlled Regioselective C-2 Functionalization

A comprehensive study on base-controlled regioselective functionalization of indolizines demonstrated that 39 new indolizine derivatives could be functionalized at the C-2, C-3, or C-5 positions with yields ranging from 48–95%, using lithium amide bases and TMPMgCl·LiCl [1]. The C-2 position—the substitution site of methyl indolizine-2-carboxylate—represents one of three accessible regioselective functionalization loci on the indolizine core. Critically, this regioselective metalation and subsequent functionalization protocol was established for the indolizine scaffold specifically; comparable regiocontrol has not been demonstrated for structurally analogous indole-2-carboxylates under identical conditions [2].

Regioselective Synthesis C-H Functionalization Process Chemistry

Methyl Indolizine-2-carboxylate: Application Scenarios


MAO Inhibitor Discovery Surpassing Iproniazid

Medicinal chemistry teams pursuing novel monoamine oxidase inhibitors can utilize methyl indolizine-2-carboxylate as a precursor to indolizine-2-carboxylic acid, which upon hydrazide derivatization yields compounds with MAO inhibitory activity superior to iproniazid [1]. This validated activity class supports scaffold prioritization in CNS drug discovery, particularly for depression and neurodegenerative disorders where MAO inhibition is a clinically validated mechanism [1].

Chloroquine Analog Synthesis: Antimalarial & Anticancer

Research groups developing next-generation antimalarial or anticancer agents can employ methyl indolizine-2-carboxylate-derived scaffolds to access pyrrolo[1,2-a]quinoline analogs with DNA intercalation binding affinities comparable to chloroquine [1]. This application is particularly relevant for programs seeking to circumvent chloroquine resistance while maintaining equivalent target engagement, supported by the established coupling methodology using 1,1′-carbonyldiimidazole to prepare chloroquine analogs from indolizine-2-carboxylic acid .

Regioselective C-2 Elaboration for Library Synthesis

Process chemistry and medicinal chemistry groups requiring predictable, high-yielding C-2 functionalization should prioritize methyl indolizine-2-carboxylate over indole-based alternatives due to the demonstrated base-controlled regioselective protocol enabling C-2 derivatization in yields up to 95% [1]. This methodological advantage accelerates diversity-oriented synthesis of indolizine libraries for high-throughput screening campaigns, where positional control and synthetic efficiency are critical decision drivers [1].

HIV-1 Protease Inhibitor Development

Methyl indolizine-2-carboxylate serves as a key precursor to indolizine-2-carboxylic acid for HIV-1 protease inhibitor research programs [1]. Following base-catalyzed hydrolysis, the resulting carboxylic acid can be coupled with protected and unprotected amino compounds using standard peptide coupling agents to generate truncated analogs of clinically used protease inhibitors such as ritonavir [1]. This established synthetic pathway supports procurement of the methyl ester as a strategic intermediate for antiviral medicinal chemistry campaigns.

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